molecular formula C17H18N2O4 B2906806 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate CAS No. 578748-53-5

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2906806
CAS No.: 578748-53-5
M. Wt: 314.341
InChI Key: ZUWKPMFRBBUTSF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the pyran family Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction proceeds under basic conditions, often using a base such as sodium ethoxide in ethanol, to form the pyran ring .

  • Step 1: Formation of Arylidenemalononitrile

    • React benzaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form arylidenemalononitrile.
  • Step 2: Cyclization

    • Condense arylidenemalononitrile with methyl 2,4-dioxobutanoate under basic conditions to form the pyran ring.
  • Step 3: Functional Group Modification

    • Introduce the methoxyethyl group through nucleophilic substitution reactions, typically using methoxyethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the amino and cyano groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction

    • Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution

    • The ester group can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxyethanol, sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features allow it to bind to various biological targets, making it useful in drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with enzymes and receptors could lead to the discovery of new therapeutic agents for treating diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylate

Uniqueness

Compared to similar compounds, 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to the presence of the methoxyethyl group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of functional groups can lead to unique interactions with biological targets, potentially resulting in distinct pharmacological properties.

Properties

IUPAC Name

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-14(17(20)22-9-8-21-2)15(12-6-4-3-5-7-12)13(10-18)16(19)23-11/h3-7,15H,8-9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKPMFRBBUTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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